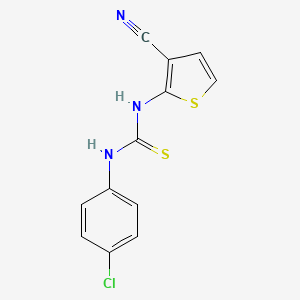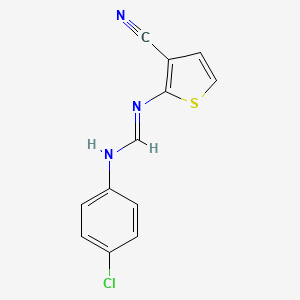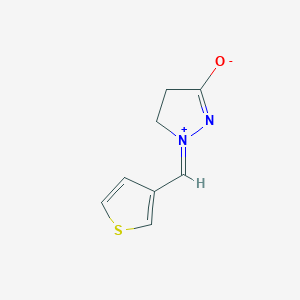![molecular formula C12H11N3O2S2 B3128129 Methyl 3-{[(2-pyridinylamino)carbothioyl]amino}-2-thiophenecarboxylate CAS No. 338780-17-9](/img/structure/B3128129.png)
Methyl 3-{[(2-pyridinylamino)carbothioyl]amino}-2-thiophenecarboxylate
Übersicht
Beschreibung
Methyl 3-{[(2-pyridinylamino)carbothioyl]amino}-2-thiophenecarboxylate (MPTC) is a chemical compound that has been studied for its potential use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Branched Chain Aldehydes in Foods
Branched aldehydes, including compounds like 2-methyl propanal and 2- and 3-methyl butanal, are significant for their flavor contributions in various food products. The study by Smit, Engels, and Smit (2009) in "Applied Microbiology and Biotechnology" discusses the production and degradation pathways of these aldehydes from amino acids, emphasizing the metabolic conversions and the impact of microbial and food composition on aldehyde formation in foods (Smit, Engels, & Smit, 2009).
Glutamate Receptor Antagonists
Research on glutamate receptor subtype 5 antagonists, such as MPEP and MTEP, highlights their potential in neurodegeneration, addiction, anxiety, and pain management. Lea and Faden (2006) in "CNS Drug Reviews" review the literature on these antagonists, suggesting their utility in various neurological conditions due to their selective inhibition of mGluR5 (Lea & Faden, 2006).
Xylan Derivatives and Applications
Petzold-Welcke, Schwikal, Daus, and Heinze (2014) discuss the chemical modification of xylan into biopolymer ethers and esters with specific functional properties in "Carbohydrate Polymers". This research explores how xylan esters, synthesized under various conditions, can form nanoparticles potentially useful for drug delivery applications (Petzold-Welcke et al., 2014).
Aspartame Metabolism
Studies on aspartame metabolism reveal its hydrolysis in the gut to yield aspartic acid, phenylalanine, and methanol, with further metabolic paths leading to incorporation into body constituents or conversion to CO2. Ranney and Oppermann's review (1979) in "Journal of Environmental Pathology and Toxicology" delves into these metabolic pathways, providing insights into the metabolism of aspartate and its incorporation into various body constituents (Ranney & Oppermann, 1979).
Eigenschaften
IUPAC Name |
methyl 3-(pyridin-2-ylcarbamothioylamino)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S2/c1-17-11(16)10-8(5-7-19-10)14-12(18)15-9-4-2-3-6-13-9/h2-7H,1H3,(H2,13,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDLXQRMJKRCPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=S)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3128046.png)
![2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile](/img/structure/B3128053.png)
![N'-[7-[1-(3-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B3128076.png)
![N'-[5-[(E)-1-cyano-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-N-methoxymethanimidamide](/img/structure/B3128083.png)




![4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3128101.png)

![methyl 2-ethyl-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B3128108.png)

![Methyl 2-{[5-chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3128123.png)
![N-[(dimethylamino)methylene]-1-(2-pyrimidinyl)-4-piperidinecarboxamide](/img/structure/B3128131.png)